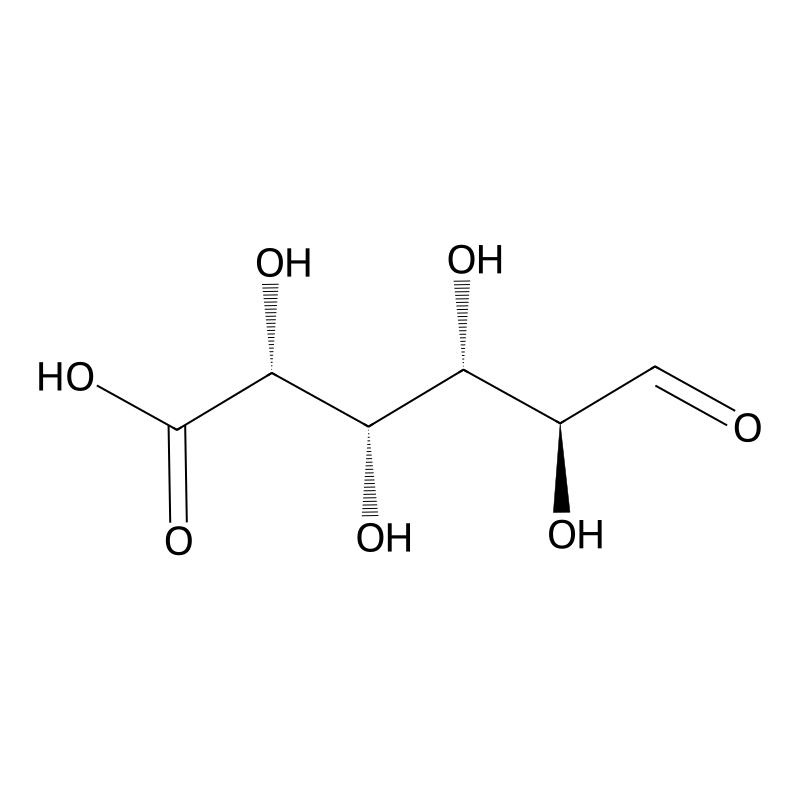

L-Guluronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

L-Guluronic acid is a uronic acid monosaccharide that is derived from gulose. It is a C-3 epimer of L-galacturonic acid and a C-5 epimer of D-mannuronic acid. L-Guluronic acid, along with D-mannuronic acid, is a key component of alginic acid, a polysaccharide predominantly found in brown algae. This compound plays a significant role in the formation of alginate gels through ionic cross-linking with divalent cations such as calcium and strontium, which occurs via the carboxylate moiety and the specific arrangement of hydroxyl groups around its ring structure .

L-Guluronic acid exhibits several biological activities, primarily due to its role in alginate. It has been shown to possess anti-inflammatory properties and may contribute to wound healing processes. Furthermore, its ability to bind divalent metal ions suggests potential applications in drug delivery systems and tissue engineering, where metal ion interactions can enhance structural integrity and biological compatibility .

L-Guluronic acid has a wide range of applications:

- Food Industry: It is used as a thickening agent and stabilizer in various food products due to its gelling properties.

- Pharmaceuticals: Its biocompatibility makes it suitable for drug delivery systems and as a component in wound dressings.

- Cosmetics: The moisturizing properties of alginates containing L-guluronic acid are utilized in skincare products.

- Biotechnology: It serves as a scaffold material in tissue engineering and regenerative medicine, facilitating cell attachment and growth .

Research on L-guluronic acid has focused on its interactions with various metal ions, particularly divalent cations like calcium and strontium. These interactions are crucial for understanding how L-guluronic acid contributes to the structural integrity of alginate gels. Studies have shown that the binding affinity for these ions is influenced by the specific spatial arrangement of hydroxyl groups around the ring structure of L-guluronic acid . Furthermore, its interactions with other biomolecules may enhance its functional properties in biological applications.

L-Guluronic acid shares structural similarities with several other uronic acids and polysaccharides. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Features |

|---|---|---|

| D-Mannuronic Acid | Monosaccharide | C-5 epimer; forms M blocks in alginate |

| L-Galacturonic Acid | Monosaccharide | C-3 epimer; important for pectin structure |

| D-Glucuronic Acid | Monosaccharide | Involved in detoxification processes (glucuronidation) |

| Alginate | Polysaccharide | Composed of both D-mannuronic and L-guluronic acids; used for gelling |

L-Guluronic acid is unique due to its specific role in forming stable gels through ionic cross-linking with divalent cations, which is not observed to the same extent in other similar compounds like D-mannuronic or L-galacturonic acids . Its ability to form distinct block structures within alginate contributes significantly to the material's functional properties.